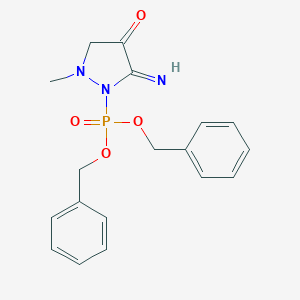
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one is a chemical compound with the molecular formula C18H20N3O4P and a molecular weight of 373.34 g/mol This compound is known for its unique structure, which includes a pyrazolidinyl ring, a phosphonate group, and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazolidinone derivative with a phosphonate ester in the presence of a suitable base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphonate group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one: Similar in structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolidinyl ring and similar bioactive properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
This compound stands out due to its unique combination of a pyrazolidinyl ring and a phosphonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H20N3O4P |
|---|---|
Molekulargewicht |
373.3g/mol |
IUPAC-Name |
2-bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one |
InChI |
InChI=1S/C18H20N3O4P/c1-20-12-17(22)18(19)21(20)26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3 |
InChI-Schlüssel |
SBYNZLHAEVJODY-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)C(=N)N1P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CN1CC(=O)C(=N)N1P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















